molecular formula C22H23N3O3 B2388858 N,1-bis(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899960-52-2

N,1-bis(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2388858
CAS No.: 899960-52-2
M. Wt: 377.444
InChI Key: HJLYRPSVBFQBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-bis(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a chemical compound designed for research purposes, featuring a pyrrolo[1,2-a]pyrazine core—a scaffold recognized for its relevance in medicinal chemistry. Compounds based on the pyrrolo[1,2-a]pyrazine structure have been investigated as inhibitors of the 90-kDa ribosomal protein S6 kinases (RSK) for use in oncology research . Related structures have also been explored for their potential to inhibit Poly(ADP-ribose) Polymerases (PARP), making them subjects of interest for studying a range of conditions, including cancer, cardiovascular and inflammatory diseases, and reperfusion injury . The specific substitution pattern of this compound, featuring bis(4-methoxyphenyl) groups, is a motif found in pharmacologically active molecules and is often explored to optimize properties like target binding affinity and metabolic stability . This combination suggests potential research utility in exploring kinase and enzyme inhibition pathways. Researchers may find this compound valuable for probing novel cellular mechanisms in a laboratory setting.

Properties

IUPAC Name

N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-27-18-9-5-16(6-10-18)21-20-4-3-13-24(20)14-15-25(21)22(26)23-17-7-11-19(28-2)12-8-17/h3-13,21H,14-15H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLYRPSVBFQBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrrolo[1,2-a]pyrazine core with two methoxyphenyl substituents and a carboxamide functional group. The synthesis typically involves multi-step reactions that can include cyclization processes and functionalization of the pyrazine ring. The synthetic pathways often utilize starting materials that are readily available in the laboratory setting.

Biological Activities

The biological activities of N,1-bis(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide have been examined in several studies:

  • Anticancer Properties : Research indicates that pyrazine derivatives may exhibit significant anticancer activity. Compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : The pyrazole ring is known for its antimicrobial properties. Studies have reported that derivatives of pyrazines can inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, compounds with methoxy groups have shown enhanced activity due to their ability to interact with microbial cell membranes .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study conducted on various pyrazole derivatives indicated that compounds structurally related to this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of proliferation .

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial activities among different pyrazole derivatives, this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The compound's methoxy groups were essential for enhancing its lipophilicity and membrane penetration .

Data Tables

Activity Type Observed Effect Reference
AnticancerInduction of apoptosis
AntimicrobialInhibition of S. aureus and E. coli
Anti-inflammatoryInhibition of inflammatory pathways

Mechanism of Action

The mechanism of action of N,1-bis(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent R1 Substituent R2 Molecular Weight (g/mol) Notable Properties Reference
Target Compound 4-methoxyphenyl 4-methoxyphenyl ~418.45 (calculated) Hypothesized antitumor activity
1-(4-Fluorophenyl)-N-(tert-butyl) derivative 4-fluorophenyl tert-butyl 352.4 Unknown bioactivity
N-(4′-Chloro-2-methylbiphenyl)pyrazine-2-carboxamide 4′-chloro-2-methylphenyl - 341.77 Synthesized via amide coupling
N-(4-isopropylphenyl)-dihydropyrido-pyrrolo-pyrimidine 3-methoxypropyl 4-isopropylphenyl ~500 (estimated) Complex fused-ring system

Key Observations :

  • The tert-butyl group in ’s compound may improve metabolic stability but reduce solubility relative to the target compound’s methoxy substituents.
  • Heterocyclic Core : Dihydropyrido-pyrrolo-pyrimidine derivatives () feature additional fused rings, which may confer higher rigidity and selectivity but complicate synthesis .

Biological Activity

N,1-bis(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a pyrrolo[1,2-a]pyrazine core and methoxyphenyl substituents, which may contribute to its pharmacological properties.

Chemical Structure

The compound can be represented structurally as follows:

N 1 bis 4 methoxyphenyl 1H 2H 3H 4H pyrrolo 1 2 a pyrazine 2 carboxamide\text{N 1 bis 4 methoxyphenyl 1H 2H 3H 4H pyrrolo 1 2 a pyrazine 2 carboxamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions that form the pyrrolo[1,2-a]pyrazine core and subsequent modifications to introduce the methoxyphenyl groups. Reaction conditions often require specific catalysts and controlled environments to optimize yield and purity .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways. Studies have shown that related compounds can activate caspases (caspase 3/7) and modulate the expression of proteins involved in apoptosis (e.g., p53 and Bax) .
  • Cell Line Studies : In vitro studies have demonstrated that similar derivatives show stronger cytotoxicity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) compared to standard treatments like cisplatin .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacteriostatic Effects : Preliminary studies suggest that compounds within this class exhibit bacteriostatic effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .

Other Biological Activities

In addition to anticancer and antimicrobial properties, the compound may possess other biological activities:

  • Antioxidant Effects : Some derivatives have shown promising antioxidant properties through mechanisms such as DPPH radical scavenging .
  • Neuroprotective Potential : There is ongoing research into the neuroprotective effects of similar compounds due to their ability to cross the blood-brain barrier and influence neural pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialExhibits bacteriostatic effects
AntioxidantScavenges free radicals
NeuroprotectivePotential effects on neural pathways

Case Study: Anticancer Activity in Breast Cancer

A study focused on the anticancer activity of a related compound demonstrated significant cytotoxicity against breast cancer cell lines. The results indicated that the compound increased apoptosis rates via caspase activation while reducing NF-κB expression . This highlights the potential for developing novel therapeutic agents based on this chemical structure.

Q & A

Q. What are the optimal synthetic routes for N,1-bis(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide?

  • Methodology : The synthesis typically involves a multi-step approach:
  • Core Formation : Palladium-catalyzed intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides to generate the pyrrolo[1,2-a]pyrazine core .
  • Substituent Introduction : Sequential alkylation/arylation using 4-methoxyphenyl halides under basic conditions (e.g., NaH in DMF) .
  • Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
  • Optimization : Continuous flow reactors for scalable production and reduced reaction times .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :
  • NMR (¹H/¹³C) : Key for confirming the bis(4-methoxyphenyl) substitution (δ 3.8–3.9 ppm for OCH₃; aromatic protons at δ 6.8–7.4 ppm) and carboxamide NH (δ ~8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~470.2) .
  • IR Spectroscopy : Confirms carboxamide C=O stretch (~1650 cm⁻¹) and aromatic C-O-C (1250 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodology :
  • Cytotoxicity : MTT assay using cancer cell lines (e.g., MIA PaCa-2, HepG2) to determine IC₅₀ values .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., mTORC1) via fluorescence polarization or ADP-Glo™ kits .
  • Autophagy Modulation : LC3-II Western blotting under nutrient-replete vs. starvation conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different cell lines?

  • Methodology :
  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves in ≥3 independent assays to account for variability .
  • Mechanistic Profiling : Compare pathway activation (e.g., mTORC1 inhibition via phospho-S6K1 levels) across cell types .
  • Metabolic Context : Test activity under nutrient stress (e.g., glucose deprivation) to assess autophagy-dependent effects .

Q. What computational methods predict the compound’s binding affinity to kinase targets?

  • Methodology :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., mTOR kinase domain) .
  • MD Simulations : GROMACS for 100-ns trajectories to evaluate binding stability and key residues (e.g., Val2240, Tyr2225 in mTOR) .
  • Validation : Compare predicted ΔG values with experimental Kd from surface plasmon resonance (SPR) .

Q. How to design SAR studies focusing on the methoxyphenyl substituents?

  • Methodology :
  • Substituent Variation : Synthesize analogs with mono-/trifluoromethoxy or nitro groups at the 4-position .
  • Activity Mapping : Test derivatives against NCI-60 cancer cell lines and plot substituent electronegativity vs. GI₅₀ .
  • Computational QSAR : Develop 3D-QSAR models using CoMFA/CoMSIA to guide rational design .

Q. What strategies mitigate off-target effects in enzyme inhibition studies?

  • Methodology :
  • Counter-Screening : Test against unrelated kinases (e.g., EGFR, CDK2) to assess selectivity .
  • Proteomic Profiling : Use KINOMEscan® to identify off-target kinase interactions .
  • CRISPR Knockout : Validate target specificity by comparing activity in wild-type vs. mTOR-knockout cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.